molecular formula C14H15ClO B591005 (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone CAS No. 131984-21-9

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone

Cat. No.: B591005
CAS No.: 131984-21-9
M. Wt: 234.723
InChI Key: DHZKFHRKOKWCKA-UHFFFAOYSA-N
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Description

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with a 4-chlorophenyl group and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethylcyclopentanone under basic conditions. The reaction proceeds via an aldol condensation mechanism, where the enolate ion of 2,2-dimethylcyclopentanone attacks the carbonyl carbon of 4-chlorobenzaldehyde, followed by dehydration to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(4-hydroxyphenyl)methanone
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Phenyl-4-[(E)-(4-chlorophenyl)methylene]-2-oxazolin-5-one

Uniqueness

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone is unique due to its specific structural features, such as the presence of a cyclopentanone ring and a methylene bridge.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO/c1-14(2)8-7-11(13(14)16)9-10-3-5-12(15)6-4-10/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZKFHRKOKWCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC2=CC=C(C=C2)Cl)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697716
Record name 5-[(4-Chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131984-21-9, 164058-20-2
Record name 5-[(4-Chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-5[(4-chlorophenyl)methylene]-2,2-dimethylcyclopentanone
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

100 ml of a 10% aqueous solution of sodium hydroxide were added to a mixture of 10 g of 2,2-dimethylcyclopentanone and 13.8 g of 4-chlorobenzaldehyde in 100 ml of ethanol at 0° C. After 30 minutes, a thick slurry was filtered off and the solid was washed and then dried. 12.5 g of 2,2-dimethyl-5-(4-chlorobenzylidene)-1-cyclopentanone with a melting point of 120° C. were obtained. This compound, dissolved in 50 ml of THF, was added to a solution formed in the following manner: 1.9 g of sodium hydroxide (80% dispersion in mineral oil) in 50 ml of anhydrous DMSO were heated to 80° C. until complete dissolution of the solid. The solution was then diluted with 100 ml of THF, then cooled to -10° C. A solution of 11.5 g of trimethylsulphonium iodide in 80 ml of dimethyl sulphoxide was added to the mixture in the course of ten minutes and the mixture was stirred for 15 minutes at -10° C. A solution of 11.8 g of 2,2 -dimethyl-4-chloro-5-(4-chlorobenzylidene)-1-cyclopentanone was then added in 100 ml of THF.
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Synthesis routes and methods II

Procedure details

2.4 g of sodium hydride (60% oily sodium hydride washed with anhydrous benzene) was added to 100 ml of anhydrous dimethylformamide under nitrogen atmosphere while stirring. 24 g of 2-(4-chlorobenzylidene)-5-methylcylopentanone (prepared in Example 3) was added to the mixture, followed by stirring at room temperature until generation of hydrogen was terminated. After the addition of 15 g of methyl iodide, the mixture was stirred for a further 2 hours at 60° C. The reaction mixture thus obtained was allowed to cool, poured into ice water, and extracted with ethyl acetate. The organic layer was washed with water and dried over anhydrous sodium sulfate, followed by evaporation of the solvent under reduced pressure. The residue was solidified with the addition of a small amount of hexane to obtain the title compound.
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2-(4-chlorobenzylidene)-5-methylcylopentanone
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Synthesis routes and methods III

Procedure details

10% aqueous sodium hydroxide solution (100 ml) is added to a mixture of 2,2-dimethylcyclopentanone (10 g) and 4-chlorobenzaldehyde (13.8 g) in ethanol (100 ml) at 0° C. After 30 minutes, a thick slurry is filtered and the solid is washed and then dried. 2,2-Dimethyl-5-(4-chlorobenzylidene)-1-cyclopentanone (12.5 g), m.p. 120° C., is obtained. This compound, dissolved in THF (50 ml), is added to a solution formed in the following manner: sodium hydride (s0% dispersion in mineral oil) (1.9 g) in anhydrous DMSO (50 ml) is heated to 80° C. until the solid has dissolved completely. The solution is then diluted with THF (100 ml) and then cooled to -10° C. A solution of trimethylsulphonium iodide (11.5 g) in dimethyl sulphoxide (80 ml) is added to the mixture in the course of 10 minutes and the mixture is stirred for 15 minutes at -10° C. A solution of 2,2-dimethyl-4-chloro-5-(4-chlorobenzylidene)-1-cyclopentanone (11.8 g) in THF (100 ml) is then added.
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100 mL
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Synthesis routes and methods IV

Procedure details

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